N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioacetamide bridge to a 1H-imidazole ring substituted with a 3-nitrophenyl and a phenyl group. The thiadiazole moiety is known for its electron-deficient aromatic system, which enhances reactivity in biological interactions, while the imidazole ring contributes to hydrogen-bonding capabilities . This compound’s design aligns with trends in medicinal chemistry, where hybrid structures combining multiple heterocycles are explored for enhanced pharmacological profiles.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O3S2/c1-13-23-24-19(31-13)22-18(27)12-30-20-21-11-17(25(20)15-7-3-2-4-8-15)14-6-5-9-16(10-14)26(28)29/h2-11H,12H2,1H3,(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIYCSBHQWUXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to an imidazole derivative. Its molecular formula is C₁₁H₉N₅O₂S, and it possesses distinct functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and imidazole rings exhibit a variety of biological activities, particularly in the fields of oncology and antimicrobial research. The biological activities of this compound can be summarized as follows:
Anticancer Activity
Studies have shown that thiadiazole derivatives exhibit significant anticancer properties. The mechanisms attributed to their activity include:
- Inhibition of DNA/RNA Synthesis : Thiadiazole derivatives interfere with nucleic acid synthesis, affecting cancer cell proliferation .
- Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells without affecting normal cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative A | A549 (Lung) | 0.52 | DNA synthesis inhibition |
| Thiadiazole Derivative B | MCF-7 (Breast) | 0.28 | Induction of apoptosis |
| N-(5-methyl...) | HL-60 (Leukemia) | TBD | TBD |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Research indicates that similar compounds are effective against various pathogens, including antibiotic-resistant strains. The presence of the thiadiazole moiety enhances the compound's ability to interact with microbial targets.
Table 2: Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative C | E. coli | 10 µg/mL |
| Thiadiazole Derivative D | S. aureus | 5 µg/mL |
| N-(5-methyl...) | TBD | TBD |
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:
- Study on HepG2 and A549 Cell Lines : A related thiadiazole compound demonstrated IC50 values of 4.37 µg/mL for HepG2 and 8.03 µg/mL for A549 cell lines, indicating potent anticancer activity .
- Apoptosis Induction in Leukemia Cells : Research on other thiadiazole derivatives showed significant induction of apoptosis in human myeloid leukemia cells (HL-60), highlighting their potential as therapeutic agents against hematological malignancies .
The mechanisms through which N-(5-methyl...) exerts its biological effects include:
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole with appropriate thiol and acetamide derivatives. The characterization of this compound can be performed using various techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity.
- Mass Spectrometry (MS) : Provides molecular weight and structural information.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For example, compounds similar to this compound have been tested against various pathogens:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 μg/mL |
| Compound B | S. aureus | 30 μg/mL |
| Compound C | C. albicans | 40 μg/mL |
These results indicate the potential use of this compound in developing new antimicrobial agents.
Anticancer Activity
Several studies have investigated the anticancer properties of thiadiazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in various cancer types:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| PC3 (Prostate Cancer) | 12.5 | |
| MDA-MB-231 (Breast Cancer) | 8.0 | |
| HT29 (Colon Cancer) | 10.0 |
These findings suggest that this compound could be a candidate for further development as an anticancer drug.
Anti-inflammatory Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. Studies have indicated that compounds with similar structures can reduce inflammation markers in vitro and in vivo models:
| Study | Inflammation Model | Effect Observed |
|---|---|---|
| Study A | Carrageenan-induced paw edema in rats | Significant reduction in edema |
| Study B | LPS-induced inflammation in macrophages | Decreased TNF-alpha levels |
These results highlight the therapeutic potential of this compound as an anti-inflammatory agent.
Computational Studies
Computational chemistry techniques have been employed to predict the pharmacokinetic properties and biological activities of thiadiazole derivatives. Molecular docking studies suggest that this compound may effectively bind to specific biological targets involved in cancer progression and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dual heterocyclic system. Key analogues include:
- Electron-Withdrawing Groups: The 3-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in 9e ) in analogues.
- Hybrid Heterocycles : Compared to benzimidazole-thiadiazoles , the imidazole core in the target compound may reduce steric hindrance, favoring deeper binding pocket penetration.
Pharmacological Performance
- Anticancer Potential: The nitro group may confer redox-modulating properties, akin to nitrophenyl-containing chemotherapeutics .
- Enzyme Selectivity : The thioacetamide bridge could mimic disulfide bonds in enzyme active sites, a feature exploited in acetylcholinesterase inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Step 1 : Use a nucleophilic substitution reaction between a thiol-containing imidazole intermediate (e.g., 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol) and 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) under reflux in ethanol .
- Step 2 : Monitor reaction progress via TLC (chloroform:acetone, 3:1) to ensure complete substitution .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and reaction time (4–24 hours) to minimize by-products. For example, concentrated H₂SO₄ has been used to cyclize intermediates in related thiadiazole syntheses but requires careful quenching to avoid decomposition .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should researchers prioritize?
- Methodology :
- IR Spectroscopy : Identify thioamide (C=S) stretches near 1120–1130 cm⁻¹ and acetamide (C=O) bands at 1650–1670 cm⁻¹ .
- ¹H NMR : Look for imidazole aromatic protons (δ 7.2–8.0 ppm), thiadiazole CH₃ groups (δ 2.1–2.5 ppm), and acetamide NH signals (δ 10.2–10.7 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using FAB-MS or ESI-MS .
Advanced Research Questions
Q. How can researchers address challenges in isolating intermediates during heterocyclization steps?
- Methodology :
- Issue : Co-crystallization of intermediates (e.g., acetamide and thioacetamide derivatives) may occur, as seen in related syntheses, complicating purification .
- Solution :
- Use fractional crystallization with solvents like acetic acid or ethanol to separate co-crystals .
- Employ column chromatography (silica gel, chloroform:methanol gradient) for challenging separations.
- Modify stoichiometry (e.g., excess thiol reagent) to drive reactions to completion and reduce unreacted intermediates .
Q. What computational methods are suitable for predicting molecular interactions and stability, and how do theoretical bond angles compare with crystallographic data?
- Methodology :
- DFT Calculations : Use B3LYP/SDD methods to optimize geometry and calculate bond angles (e.g., C1-C2-C3 = 121.4°, N7-C8-O10 = 112.6°) .
- Validation : Compare computational results with X-ray diffraction data (e.g., C–S–C angles in thiadiazole cores typically range 105–112°) .
- Applications : Predict tautomeric preferences (e.g., thione vs. thiol forms) and electronic properties (HOMO-LUMO gaps) to guide reactivity studies .
Q. How can researchers resolve contradictions in spectral data interpretation for structurally similar by-products?
- Methodology :
- Case Study : In related compounds, overlapping NMR signals (e.g., NH protons near δ 10.2 ppm) may obscure structural assignments .
- Resolution :
- Use 2D NMR (e.g., HSQC, HMBC) to correlate protons with adjacent carbons and clarify connectivity.
- Synthesize and characterize reference standards (e.g., pure thioacetamide vs. acetamide derivatives) to distinguish spectral signatures .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
